Perftoran

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

99752-82-6 |

|---|---|

分子式 |

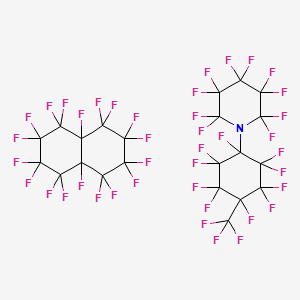

C22F41N |

分子量 |

1057.2 g/mol |

IUPAC 名称 |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene;1-[1,2,2,3,3,4,5,5,6,6-decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine |

InChI |

InChI=1S/C12F23N.C10F18/c13-1(10(29,30)31)2(14,15)5(20,21)9(28,6(22,23)3(1,16)17)36-11(32,33)7(24,25)4(18,19)8(26,27)12(36,34)35;11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 |

InChI 键 |

IYVCXLAGSZWAEQ-UHFFFAOYSA-N |

SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C1(C(C(C(C(C1(F)F)(F)F)(N2C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F |

规范 SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C1(C(C(C(C(C1(F)F)(F)F)(N2C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F |

其他CAS编号 |

99752-82-6 |

同义词 |

perftoran |

产品来源 |

United States |

Foundational & Exploratory

Perftoran: A Technical Guide to the Mechanism of Action as an Oxygen Carrier

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perftoran is a submicron perfluorocarbon (PFC) emulsion designed to function as an artificial oxygen carrier. Its primary mechanism of action is the physical dissolution of large quantities of oxygen, which is then transported within the bloodstream and delivered to tissues. This process is independent of hemoglobin and is governed by the partial pressure gradient of oxygen between the emulsion particles and the surrounding environment. Due to the extremely small size of its particles, this compound enhances oxygen delivery, particularly in the microcirculation where red blood cell transit may be compromised. This guide provides a detailed examination of the physicochemical properties, core mechanism of oxygen transport, quantitative performance data, and key experimental protocols used to evaluate this compound.

Composition and Physicochemical Properties

This compound is a 10% volume (20% weight/volume) emulsion of perfluorocarbons stabilized by a surfactant in a balanced electrolyte solution.[1] The key components are specifically chosen to optimize oxygen-carrying capacity, emulsion stability, and biocompatibility.

-

Perfluorocarbons: The oxygen-dissolving core consists of a 2:1 ratio of perfluorodecalin (PFD) and perfluoro-N-(4-methylcyclohexyl)-piperidine (PFMCP).[1] These molecules are chemically and biologically inert due to the strength of the carbon-fluorine bond.[2]

-

Surfactant: Proxanol-268, a non-ionic poloxamer, is used to emulsify the hydrophobic PFCs in the aqueous medium, creating stable, submicron particles.[3]

-

Aqueous Phase: A balanced electrolyte solution forms the continuous phase of the emulsion, ensuring it is isotonic.[4]

The unique physicochemical properties of the this compound emulsion are central to its function.

| Property | Value / Description | Reference(s) |

| PFC Concentration | 10% per volume (19.3-20% weight/volume) | [1][5] |

| Mean Particle Size | ~0.07 - 0.1 µm (70 - 100 nm) | [1][6] |

| Oxygen Carrying Capacity | ~6.9 mL O₂ / dL of emulsion (at pO₂ 760 mmHg) | [5] |

| Pharmacokinetics | Half-life in circulation: ~24 hours | [1] |

| Excretion Pathway | PFCs: Exhaled via the lungs; Surfactant: Excreted by kidneys | [1] |

| Viscosity | Increases plasma and whole blood viscosity in a dose-dependent manner | [7] |

Core Mechanism of Action: Oxygen Transport

Unlike hemoglobin-based oxygen carriers that rely on chemical binding, this compound's mechanism is based on the high physical solubility of gases in its perfluorocarbon core.[2] The process can be divided into three phases: oxygen uptake, transport, and release.

3.1 Oxygen Uptake (Pulmonary) In the high partial pressure of oxygen (pO₂) environment of the pulmonary capillaries, oxygen passively diffuses from the alveoli and dissolves into the PFC core of the this compound particles. The amount of dissolved oxygen is directly proportional to the ambient pO₂.

3.2 Oxygen Transport (Circulatory) Once loaded with oxygen, this compound particles circulate throughout the bloodstream. Their key advantages in transport are:

-

Microcirculatory Access: With a diameter approximately 1/100th that of an erythrocyte, this compound particles can perfuse capillaries and tissue regions inaccessible to red blood cells, especially in cases of vasoconstriction or partial occlusion.[6]

-

Enhanced Offloading: this compound particles flow in the plasma layer, closer to the endothelial wall, potentially reducing the diffusion distance for oxygen to the tissues. It is hypothesized that they act as accelerators of gas transport, facilitating oxygen delivery from adjacent red blood cells to the tissues.[8]

3.3 Oxygen Release (Tissues) In peripheral tissues, where the pO₂ is low due to metabolic consumption, the partial pressure gradient reverses. Oxygen diffuses out of the this compound particles and into the plasma and surrounding tissue, driven by this gradient. This purely physical process allows for rapid and efficient oxygen delivery to hypoxic areas.

References

- 1. ajol.info [ajol.info]

- 2. researchgate.net [researchgate.net]

- 3. The impact of blood viscosity modeling on computational fluid dynamic simulations of pediatric patients with Fontan cir… [ouci.dntb.gov.ua]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. vumc.org [vumc.org]

Perftoran: A Technical Deep Dive into its Oxygen-Carrying Capacity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perftoran, a perfluorocarbon (PFC) emulsion, represents a unique class of synthetic oxygen carriers. Developed in Russia, it has been utilized in clinical settings for its ability to transport and deliver oxygen, particularly in situations of acute blood loss and ischemia.[1][2] This technical guide provides an in-depth analysis of the oxygen-carrying capacity of this compound, focusing on the core physicochemical principles, quantitative data, and the experimental methodologies used for its characterization.

Core Principles of Oxygen Transport

Unlike hemoglobin-based oxygen carriers, which rely on chemical binding of oxygen to a central iron atom, this compound's mechanism is based on the high solubility of oxygen in its perfluorocarbon components.[1] The two primary PFCs in this compound are perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine.[3] The transport of oxygen in this compound is a process of physical dissolution governed by Henry's Law, which states that the amount of dissolved gas in a liquid is proportional to its partial pressure in the gas phase. This results in a linear relationship between the partial pressure of oxygen (pO2) and the oxygen content of the emulsion.[1][4] This linear relationship is a defining characteristic of PFC-based oxygen carriers and contrasts with the sigmoidal oxygen-hemoglobin dissociation curve.[4]

Quantitative Analysis of Oxygen-Carrying Capacity

The oxygen-carrying capacity of this compound and its components is a critical parameter for its efficacy as a blood substitute. The following tables summarize the available quantitative data.

| Parameter | Value | Conditions | Reference(s) |

| Oxygen Carrying Capacity | 6.9 ml O₂ / 100 ml emulsion | pO₂ = 760 mmHg | [1] |

| Perfluorocarbon Content | 10% (v/v) or 20% (w/v) | - | [1] |

| Caption: Key physical and oxygen-carrying properties of the this compound emulsion. |

| Perfluorocarbon | Temperature (°C) | Oxygen Solubility (ml O₂ / 100 ml PFC) | Reference(s) |

| Perfluorodecalin | 25 | 49 | [3] |

| Perfluorodecalin | 37 | ~40 | [5] |

| Caption: Oxygen solubility in this compound's primary perfluorocarbon component, perfluorodecalin, at different temperatures. |

| pO₂ (mmHg) | Estimated Oxygen Content (ml O₂ / 100 ml this compound) |

| 100 | ~0.91 |

| 200 | ~1.82 |

| 400 | ~3.63 |

| 760 | 6.9 |

| Caption: Estimated oxygen content of this compound at various partial pressures of oxygen, calculated based on the linear relationship and the known value at 760 mmHg. It is important to note that these are extrapolated values and may not represent precise experimental results. |

Mechanism of Oxygen Transport and Delivery

The small particle size of the this compound emulsion (around 0.1-0.2 μm) allows for deep penetration into the microcirculation, potentially reaching areas with restricted blood flow where red blood cells may not pass.[5] Oxygen dissolved in the PFC droplets is released into the surrounding plasma down a partial pressure gradient and subsequently diffuses into the tissues.

References

Perftoran's Impact on Microcirculation and Rheology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of Perftoran, a perfluorocarbon-based oxygen carrier, on microcirculation and blood rheology. By examining quantitative data from various studies, detailing experimental methodologies, and visualizing potential biological pathways, this document aims to provide a comprehensive resource for professionals in the field of drug development and microvascular research.

Introduction to this compound

This compound is a nanoemulsion of perfluorocarbons, primarily perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine, stabilized by a surfactant, Proxanol-268, in an electrolyte solution.[1] Developed as a blood substitute, its primary function is to enhance oxygen transport to tissues, particularly in ischemic conditions.[2][3] Its small particle size, approximately 100 nanometers, allows it to perfuse capillaries that may be inaccessible to red blood cells, thereby improving microcirculation and tissue oxygenation.[1]

Effects on Blood Rheology

The rheological properties of blood, including viscosity and red blood cell aggregation, are critical determinants of microcirculatory function. This compound's influence on these parameters is a key aspect of its therapeutic potential.

Blood Viscosity

Studies on perfluorocarbon emulsions have shown varied effects on blood viscosity, often dependent on the specific formulation, concentration, and hematocrit level. While comprehensive quantitative data specifically for this compound is limited in publicly available literature, studies on similar perfluorocarbon-based solutions provide valuable insights.

A study on a perfluorodecalin-based solution, a primary component of this compound, demonstrated that the viscosity of the preparation is in a range similar to that of natural blood. The viscosity was found to be between 2.2 and 2.8 mPas at a shear rate of ≥ 60 s⁻¹.[4] Another study investigating a different perfluorocarbon emulsion found that it increased both plasma and whole blood viscosity.[5] Clinical observations of this compound use have suggested an overall improvement in blood rheology, particularly in cases of blood loss.[2]

Table 1: Viscosity of a Perfluorodecalin-Based Blood Substitute [4]

| Time Point | Shear Rate (s⁻¹) | Viscosity (mPas) |

| Day 0 | ≥ 60 | 2.2 - 2.8 |

| Day 28 (Control) | ≥ 60 | ~ 3.0 |

| Day 28 (PFD-based solution) | ≥ 60 | ~ 2.0 - 2.2 |

Red Blood Cell Aggregation

Red blood cell (RBC) aggregation is a significant factor influencing blood flow at low shear rates, characteristic of the microcirculation. This compound is believed to reduce RBC aggregation, thereby improving blood fluidity in the microvasculature. However, specific quantitative data on a "red blood cell aggregation index" for this compound were not available in the reviewed literature. One study on a perfluorocarbon emulsion noted that an increase in emulsion concentration led to an increase in erythrocyte aggregation.[6] It is hypothesized that the surfactant component of this compound, Proxanol-268, may play a role in modulating RBC interactions, but further research is needed to quantify this effect.

Impact on Microcirculation

This compound's primary therapeutic benefit lies in its ability to improve microcirculation and tissue oxygenation. This is achieved through its small particle size, allowing it to bypass obstructions and deliver oxygen to ischemic tissues.

Clinical studies and observations have reported that this compound administration leads to improved central and peripheral hemodynamics and microcirculation, a decrease in edema, and an increase in tissue pO₂.[2] In a clinical trial involving patients undergoing cardiac surgery, the group receiving this compound demonstrated significantly higher intraoperative PaO₂ levels and required fewer allogeneic red blood cell packs compared to the control group.[7]

Experimental Protocols

The study of microcirculation and rheology requires specialized experimental models and techniques. The following sections detail common methodologies used in this field of research.

Intravital Microscopy of the Hamster Cheek Pouch

The hamster cheek pouch is a well-established model for the in vivo study of the microcirculation due to its thin, transparent nature.

Protocol:

-

Animal Preparation: Anesthetize the hamster and cannulate the trachea to ensure a patent airway.

-

Cheek Pouch Eversion: Gently evert one of the cheek pouches and fix it to a specialized stage on the microscope.

-

Superfusion: Continuously superfuse the exposed tissue with a warmed, buffered electrolyte solution (e.g., bicarbonate buffer) to maintain tissue viability.

-

Microscope Setup: Use an intravital microscope equipped with a light source, objectives of various magnifications, and a camera for image capture.

-

Fluorescent Labeling (Optional): To visualize plasma and assess vascular permeability, inject a fluorescently labeled macromolecule, such as FITC-dextran, intravenously.

-

Data Acquisition: Record video sequences of the microcirculation, focusing on arterioles, capillaries, and venules.

-

Analysis: Analyze the recorded images to determine parameters such as vessel diameter, red blood cell velocity, and vascular permeability (by measuring the extravasation of the fluorescent dye).

Measurement of Red Blood Cell Aggregation

Several methods are available to quantify red blood cell aggregation. One common technique is light transmission aggregometry.

Protocol:

-

Blood Sample Preparation: Obtain a whole blood sample and adjust the hematocrit to a standardized level (e.g., 40%).

-

Instrument Setup: Use a light transmission aggregometer, which consists of a light source, a sample holder, and a photodetector.

-

Disaggregation: Subject the blood sample to a high shear rate to completely disaggregate the red blood cells.

-

Aggregation Measurement: Abruptly stop the shear flow and measure the increase in light transmission through the sample as the red blood cells aggregate.

-

Data Analysis: Analyze the light transmission versus time curve to calculate various aggregation indices, such as the aggregation index (AI), the time to reach half-maximal aggregation (t½), and the amplitude of aggregation.

Potential Signaling Pathways

While the direct molecular mechanisms of this compound's effects on the endothelium are not fully elucidated, its ability to improve tissue oxygenation suggests a potential influence on key signaling pathways that regulate vascular function. The following is a hypothesized pathway based on the known roles of oxygen in endothelial cell signaling.

Improved oxygen delivery by this compound could lead to the activation of endothelial nitric oxide synthase (eNOS). eNOS produces nitric oxide (NO), a potent vasodilator that plays a crucial role in regulating blood flow and inhibiting platelet aggregation. The activation of eNOS can be triggered by various stimuli, including shear stress and signaling molecules like vascular endothelial growth factor (VEGF). By alleviating hypoxia, this compound may restore normal endothelial function and promote the production of NO, leading to vasodilation and improved microvascular perfusion.

Conclusion

This compound demonstrates significant potential for improving microcirculation and blood rheology, primarily through its ability to deliver oxygen to ischemic tissues. While more quantitative research is needed to fully elucidate its effects on blood viscosity and red blood cell aggregation, the available evidence suggests a beneficial impact on these parameters. The experimental models and potential signaling pathways discussed in this guide provide a framework for further investigation into the mechanisms of action of this and similar perfluorocarbon-based oxygen carriers. This knowledge is crucial for the continued development and clinical application of these life-saving therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical results of this compound application: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. Effects of perfluorocarbon emulsion in rheology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of this compound emulsion to decrease allogeneic blood transfusion in cardiac surgery: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Development of Perftoran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perftoran, a perfluorocarbon (PFC) emulsion, emerged from Soviet-era research as a promising oxygen-carrying blood substitute. Initially developed for military and critical care medicine, its unique physicochemical properties and clinical performance have made it a subject of scientific interest for decades. This technical guide provides a comprehensive overview of the history, development, and scientific underpinnings of this compound, with a focus on its chemical composition, physical properties, and the experimental evidence that has defined its trajectory.

A Historical Overview: From "Blue Blood" to a Clinically Applied Blood Substitute

The quest for a universal blood substitute has been a long-standing goal in medicine, driven by the challenges of blood banking, transfusion-transmitted diseases, and the need for a readily available oxygen carrier in emergency situations. Perfluorocarbons, synthetic compounds with a high capacity for dissolving respiratory gases, were identified as potential candidates in the mid-20th century.

The development of this compound, colloquially known as "Blue Blood" due to its bluish tint, was a significant milestone in this field. The pioneering work on this emulsion was conducted in the Soviet Union, led by Professor Felix F. Beloyartsev at the Institute of Biophysics of the USSR Academy of Sciences. The research culminated in the first clinical application of this compound in the 1980s.

Key Milestones in the Development of this compound:

-

Late 1970s - Early 1980s: Intensive research and development of a stable and biocompatible PFC emulsion in the USSR.

-

1984: First reported clinical use of this compound.

-

1996: Official registration and approval for clinical use in Russia.

-

Post-1996: Widespread clinical use in Russia and several other countries for various indications, including massive blood loss, ischemia, and cardioplegia.

-

2005-2010: Approved for clinical use in Mexico.

-

Present: Marketed in some countries and continues to be a subject of research for new therapeutic applications. It has been rebranded as Vidaphor for marketing in North America.

Composition and Physicochemical Properties

This compound is a 10% volume/volume submicron emulsion of perfluorocarbons in a water-based medium. Its composition is meticulously designed to ensure stability, biocompatibility, and efficient oxygen transport.

Table 1: Chemical Composition of this compound

| Component | Concentration | Function |

| Perfluorodecalin (C10F18) | ~6.5% (w/v) | Primary oxygen-carrying component |

| Perfluoro-N-(4-methylcyclohexyl)piperidine (C12F23N) | ~3.2% (w/v) | Secondary oxygen-carrying component, enhances emulsion stability |

| Proxanol P-268 | ~4.0% (w/v) | Non-ionic surfactant, emulsifying agent |

| Sodium Chloride | 0.9% (w/v) | Provides isotonicity |

| Potassium Chloride | q.s. | Electrolyte balance |

| Calcium Chloride | q.s. | Electrolyte balance |

| Magnesium Chloride | q.s. | Electrolyte balance |

| Sodium Bicarbonate | q.s. | pH buffer |

| Water for Injection | q.s. to 100% | Vehicle |

Table 2: Physicochemical Properties of this compound Emulsion

| Property | Value | Significance |

| Oxygen Carrying Capacity | 6-7 ml O2 / 100 ml at pO2 of 760 mmHg[1] | Enables significant oxygen transport to tissues, particularly under hyperoxic conditions. |

| Average Particle Size | 0.05 - 0.1 µm | Submicron size allows for passage through capillaries and reduces the risk of embolism. Contributes to a longer intravascular persistence. |

| Viscosity | 2.5 - 3.5 mPa·s at 37°C | Similar to that of blood plasma, ensuring good rheological properties and minimal impact on hemodynamics. |

| Osmolality | 280 - 320 mOsm/kg | Isotonic with blood, preventing osmotic stress on blood cells. |

| pH | 7.2 - 7.4 | Compatible with physiological pH. |

| Density | ~1.05 g/cm³ | Slightly higher than blood plasma. |

Experimental Protocols in Preclinical and Clinical Studies

The efficacy and safety of this compound have been evaluated in numerous preclinical and clinical studies. Below are detailed methodologies for key experiments that have been instrumental in understanding its therapeutic potential.

Preclinical Model: Hemorrhagic Shock in Rats

This model is crucial for assessing the ability of a blood substitute to restore oxygen-carrying capacity and improve survival after massive blood loss.

Experimental Workflow for Hemorrhagic Shock Study

Caption: Workflow for a preclinical hemorrhagic shock model in rats.

Detailed Methodology:

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). The femoral artery and vein are catheterized for blood pressure monitoring, blood withdrawal, and fluid infusion.

-

Hemorrhage Induction: A volume of blood corresponding to 40-50% of the total estimated blood volume is withdrawn via the arterial catheter over a period of 15-20 minutes to achieve and maintain a state of severe hemorrhagic shock, characterized by a mean arterial pressure (MAP) of 30-40 mmHg.

-

Resuscitation: Following a shock period of approximately 60 minutes, animals are resuscitated with either this compound (e.g., at a dose of 20 ml/kg), an equivalent volume of saline, or the shed autologous blood. The infusion is typically administered over 30 minutes.

-

Monitoring and Data Collection: Throughout the experiment, physiological parameters including MAP, heart rate, and respiratory rate are continuously monitored. Arterial blood samples are collected at baseline, during shock, and at various time points post-resuscitation for the analysis of blood gases (PaO2, PaCO2), pH, and lactate levels. Survival rates are monitored for 24 to 48 hours post-resuscitation.

Preclinical Model: Ischemia-Reperfusion Injury in a Rat Intestinal Model

This model is used to evaluate the protective effects of this compound against the cellular damage that occurs when blood flow is restored to ischemic tissue.

Experimental Workflow for Ischemia-Reperfusion Injury Study

Caption: Workflow for a rat intestinal ischemia-reperfusion injury model.

Detailed Methodology:

-

Surgical Preparation: Rats are anesthetized, and a midline laparotomy is performed to expose the superior mesenteric artery (SMA).

-

Induction of Ischemia: The SMA is occluded with a microvascular clamp for a predetermined period, typically 60 minutes, to induce intestinal ischemia.

-

Treatment: Just before the end of the ischemic period, animals in the treatment group receive an intravenous infusion of this compound (e.g., 5 ml/kg), while the control group receives saline.

-

Reperfusion and Observation: The microvascular clamp is removed to allow reperfusion of the intestine. The intestinal microcirculation is observed using intravital microscopy to assess parameters such as red blood cell velocity, vessel diameter, and leukocyte-endothelial interactions. At the end of the experiment, intestinal tissue samples are collected for histological examination to assess the degree of mucosal injury.[2][3]

Clinical Trial: Use in Cardiac Surgery

Clinical trials have investigated the efficacy of this compound in reducing the need for allogeneic blood transfusions during cardiac surgery.

Experimental Workflow for Cardiac Surgery Clinical Trial

Caption: Workflow for a randomized clinical trial of this compound in cardiac surgery.

Detailed Methodology:

-

Patient Enrollment: Patients scheduled for elective cardiac surgery requiring cardiopulmonary bypass are recruited for the study after obtaining informed consent.

-

Randomization: Patients are randomly assigned to either the this compound group or a control group.

-

Intervention: In the this compound group, the emulsion is added to the cardiopulmonary bypass circuit or administered intravenously during the procedure. The control group receives the standard of care, which may include crystalloid or colloid solutions.

-

Outcome Measurement: The primary outcome is typically the number of units of allogeneic red blood cells transfused during and after the surgery. Secondary outcomes include postoperative hemoglobin levels, duration of mechanical ventilation, length of stay in the intensive care unit (ICU), and the incidence of adverse events.[1]

Signaling Pathways and Mechanism of Action

While the primary mechanism of action of this compound is the physical transport of dissolved oxygen, evidence suggests that it may also exert biological effects through the modulation of various signaling pathways. The precise molecular mechanisms are still under investigation, and much of the current understanding is based on studies of perfluorocarbons in general.

Hypothesized Signaling Pathways Influenced by Perfluorocarbons

Caption: Hypothesized signaling pathways modulated by perfluorocarbons.

Potential Mechanisms of Action:

-

Modulation of Inflammatory Pathways: Studies on various perfluorocarbons have suggested an anti-inflammatory effect. This may be mediated, in part, by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as TNF-α and IL-6. By suppressing NF-κB activation, PFCs may reduce the inflammatory response associated with conditions like ischemia-reperfusion injury and acute respiratory distress syndrome. Some evidence also points to the modulation of the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cellular stress responses and inflammation.[4][5]

-

Endothelial Protection and Nitric Oxide (NO) Signaling: The small particle size of this compound allows for improved microcirculatory flow, which can increase shear stress on endothelial cells. This mechanical stimulus is a known activator of endothelial nitric oxide synthase (eNOS) .[6][7][8][9] The resulting increase in nitric oxide (NO) production can lead to vasodilation, improved blood flow, and cytoprotective effects on the endothelium. This mechanism is particularly relevant in the context of ischemia-reperfusion injury, where endothelial dysfunction is a key pathological feature.

It is important to note that while these pathways provide a plausible framework for the observed biological effects of perfluorocarbons, further research is needed to specifically elucidate the signaling cascades directly modulated by this compound.

Conclusion and Future Directions

This compound represents a significant achievement in the field of blood substitutes, with a long history of clinical use and a well-characterized safety and efficacy profile in specific indications. Its development has provided valuable insights into the potential of perfluorocarbon emulsions as oxygen therapeutics.

Future research should focus on several key areas:

-

Elucidation of Molecular Mechanisms: A deeper understanding of the specific signaling pathways modulated by this compound is crucial for optimizing its therapeutic use and identifying new applications.

-

Next-Generation Formulations: Further improvements in emulsion stability, oxygen-carrying capacity, and biocompatibility could lead to the development of even more effective PFC-based blood substitutes.

-

Novel Therapeutic Indications: The anti-inflammatory and endothelial-protective properties of this compound suggest its potential utility in a broader range of conditions beyond its current indications, such as in the treatment of stroke, sepsis, and organ preservation for transplantation.

The continued study of this compound and other perfluorocarbon-based oxygen carriers holds the promise of addressing critical unmet needs in transfusion medicine and critical care.

References

- 1. Use of this compound emulsion to decrease allogeneic blood transfusion in cardiac surgery: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reperfusion injury after critical intestinal ischemia and its correction with perfluorochemical emulsion "this compound" - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reperfusion injury after critical intestinal ischemia and its correction with perfluorochemical emulsion "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB, MAPK and Bcl-2/Bax signaling pathway in A549 cells | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. physoc.org [physoc.org]

- 7. Vascular Redox Signaling, Endothelial Nitric Oxide Synthase Uncoupling, and Endothelial Dysfunction in the Setting of Transportation Noise Exposure or Chronic Treatment with Organic Nitrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predominant role of endothelial nitric oxide synthase in vascular endothelial growth factor-induced angiogenesis and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelial nitric oxide synthase activation by tumor necrosis factor alpha through neutral sphingomyelinase 2, sphingosine kinase 1, and sphingosine 1 phosphate receptors: a novel pathway relevant to the pathophysiology of endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

Perftoran: A Technical Guide to Its Role in Mitigating Ischemia-Reperfusion Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to ischemic tissue exacerbates cellular damage. This complex cascade of events, involving oxidative stress, inflammation, and apoptosis, poses a significant challenge in clinical scenarios such as myocardial infarction, stroke, and organ transplantation. Perftoran, a perfluorocarbon-based emulsion, has emerged as a promising therapeutic agent to mitigate IRI. Its unique oxygen-carrying capacity and rheological properties allow it to penetrate constricted microvasculature, delivering oxygen to tissues where red blood cells cannot reach. This in-depth technical guide synthesizes the current understanding of this compound's role in combating IRI, focusing on its mechanisms of action, experimental validation, and the underlying signaling pathways.

Core Mechanisms of this compound in IRI Mitigation

This compound's protective effects against ischemia-reperfusion injury are multi-faceted, primarily revolving around its ability to enhance oxygen delivery, modulate inflammatory responses, and attenuate oxidative stress.

Enhanced Oxygen Delivery

The primary and most well-documented mechanism of this compound is its capacity to dissolve and transport significant volumes of oxygen. The small size of the perfluorocarbon particles (approximately 0.07 µm) allows them to traverse capillaries that may be partially occluded or constricted due to endothelial swelling and leukocyte plugging, a common occurrence in IRI. This ensures a more homogenous oxygen supply to the ischemic tissue upon reperfusion, thereby reducing the hypoxic stress that fuels the IRI cascade.

Anti-inflammatory Effects

While direct quantitative data on this compound's effect on specific pro-inflammatory cytokines like TNF-α and IL-6 in IRI is limited in the available literature, clinical and preclinical observations suggest a modulation of the inflammatory response. In a study on critical lower limb ischemia, this compound administration was associated with a reduction in the intensity of the systemic inflammatory response[1]. The improved oxygenation provided by this compound may indirectly suppress the activation of inflammatory pathways, such as the NF-κB signaling cascade, which is a key regulator of pro-inflammatory gene expression.

Reduction of Oxidative Stress

The reintroduction of oxygen during reperfusion leads to a burst of reactive oxygen species (ROS), causing significant oxidative damage to lipids, proteins, and DNA. Although direct measurements of malondialdehyde (MDA), a marker of lipid peroxidation, and superoxide dismutase (SOD), an antioxidant enzyme, following this compound treatment in IRI are not extensively reported, the fundamental principle of improved and more gradual reoxygenation suggests a reduction in the sudden burst of ROS. By ensuring a more controlled reintroduction of oxygen, this compound may help to prevent the overwhelming of the endogenous antioxidant systems.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data from preclinical and clinical studies on the efficacy of this compound in mitigating ischemia-reperfusion injury.

| Study Type | Model | This compound Dosage | Outcome Measure | Result |

| Clinical Study | Acute Myocardial Infarction | 4-5 ml/kg | Infarct Size (Non-damaged LV volume) | 25.06 ± 5.40% (this compound) vs. 6.60 ± 2.31% (Control)[2] |

| Preclinical Study | Intestinal Ischemia-Reperfusion (Rat) | 0.8-1.0 mL/100g | Reduction in Mesenteric Artery Diameter | ~20% reduction in constriction[3] |

| Preclinical Study | Cardiac Ischemia-Reperfusion (Rat) | 8, 12, 16 ml/kg | Cardiodynamic Parameters | Dose-dependent effects on maximum left ventricular pressure growth rate[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols from studies investigating this compound in IRI.

Myocardial Ischemia-Reperfusion Injury Model (Clinical)

-

Subjects: 40 male patients (≤ 60 years old) with first acute myocardial infarction (AMI).

-

Procedure:

-

Patients were randomized into two groups: this compound (n=20) and control (n=20).

-

The this compound group received an intravenous infusion of this compound at a dose of 4-5 ml/kg within the first 6 hours of AMI.[2]

-

The infusion rate was maintained at 20-40 drops per minute.[2]

-

Both groups received 20 mg of intravenous nitroglycerin over 8 hours.[2]

-

-

Endpoints: Composite clinical outcomes, ECG changes, infarct size, creatine kinase activity, hemodynamic parameters, acid-base status, and blood gases were investigated.[2]

Intestinal Ischemia-Reperfusion Injury Model (Preclinical)

-

Subjects: 146 nonlinear white male rats (200-350 g).

-

Procedure:

-

Partial critical intestinal ischemia was induced by strangulating a 5-6 cm jejunal loop with its mesentery for 90 minutes.

-

Global critical intestinal ischemia was induced by occluding the cranial mesenteric artery for 90 minutes.

-

This compound (0.8-1.0 mL per 100 g) or 0.9% sodium chloride (control) was injected at 75 minutes into the ischemic period.

-

-

Endpoints: Mean systemic arterial blood pressure, intravital microscopy of the mesenteric microcirculation, and morphological examination of the ischemic intestine were performed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in ischemia-reperfusion injury and the experimental workflow for evaluating this compound's efficacy.

References

Pharmacokinetics and biodistribution of Perftoran in vivo

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Perftoran In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of this compound, a perfluorocarbon (PFC) emulsion designed as a blood substitute with gas-transporting functions. The information presented herein is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying physiological processes.

Introduction to this compound

This compound is a nanoemulsion of perfluorocarbons, primarily composed of perfluorodecalin (PFD) and perfluoro-N-methylcyclohexylpiperidine (PFMCP), stabilized by a surfactant, Proxanol-268.[1][2] With an average particle size of about 70-100 nanometers, it is designed to carry oxygen and carbon dioxide in the bloodstream, making it a candidate for use in various ischemic and hypoxic conditions.[1][3] Its clinical applications, primarily in Russia and several other countries, have included treating acute blood loss, disorders of microcirculation, and for the anti-ischemic protection of donor organs.[4][5][6] Understanding its behavior within a biological system is paramount for its safe and effective use.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is unique due to its composite nature, with the perfluorocarbon components and the surfactant exhibiting different pathways of distribution and elimination.

Absorption and Distribution

Following intravenous administration, this compound is distributed throughout the vascular system. The small particle size of the emulsion allows it to penetrate into microvessels. The PFC particles are taken up from the bloodstream by the cells of the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS).[7] This process involves phagocytosis by macrophages, leading to the accumulation of PFCs in organs rich in these cells, such as the liver, spleen, and bone marrow.[7][8]

The surfactant component, Proxanol-268, is water-soluble and is handled differently by the body.

Metabolism and Elimination

Perfluorocarbons are chemically and biologically inert, meaning they are not metabolized in the body.[7] Their elimination from the RES occurs slowly. The PFCs are eventually transported to the lungs, where they are excreted as a vapor in the expired air.[7][9][10] The rate of elimination is dependent on the vapor pressure of the specific PFC.[7]

In contrast, Proxanol-268, the surfactant, is eliminated relatively quickly from the body through renal excretion and is cleared by the kidneys within approximately 24 hours.[9][10]

The overall pharmacokinetic process can be visualized as follows:

Caption: General pharmacokinetic pathway of this compound following intravenous administration.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound's components.

| Parameter | Component | Value | Species/Context | Citation(s) |

| Half-life in Blood | This compound Emulsion | ~24 hours | Human (Clinical) | [9] |

| Elimination Half-time | Perfluorodecalin (PFD) | ~14 days (from organs) | Preclinical | [1] |

| Elimination Half-time | Perfluoro-N-methylcyclohexylpiperidine (PFMCP) | ~90 days (from organs) | Preclinical | [1][4] |

| Elimination Time | Proxanol-268 (Surfactant) | Cleared within 24 hours | Human (Clinical) | [9][10] |

| Total Elimination | PFCs (at 10 ml/kg dose) | Within 8 months | Human (Clinical) |

Biodistribution of this compound

The biodistribution of this compound is primarily dictated by the uptake of its PFC particles by the RES. This leads to a predictable, albeit prolonged, retention in specific organs.

Organ Distribution

The primary sites of this compound accumulation are the liver and spleen, which have the highest concentration of macrophages.[4][7] Bone marrow also shows significant uptake.[8] The accumulation in these organs is a dose-dependent process. High doses can lead to saturation of the RES clearance capacity, potentially causing redistribution to other tissues where resident macrophages may then phagocytose the particles.[7] This RES uptake is a key factor in the biodistribution profile.

Caption: Logical flow of this compound particle uptake by the Reticuloendothelial System (RES).

Quantitative Biodistribution Data

| Organ | Relative Accumulation | Notes | Citation(s) |

| Liver | High | A primary site of RES-mediated clearance. | [4][7] |

| Spleen | High | Another primary site for RES phagocytosis. | [4][7] |

| Bone Marrow | Moderate | Contains a significant population of macrophages. | [8] |

| Lungs | Transient/Low | Primarily the organ of excretion for PFCs, not long-term storage. | [7][9] |

| Kidneys | Negligible (for PFCs) | The surfactant component is cleared here, but PFCs are not. | [9] |

| Blood | High (initially) | Cleared with a half-life of approximately 24 hours as particles are taken up by the RES. | [9] |

Experimental Methodologies

The study of this compound's pharmacokinetics and biodistribution involves specific in vivo models and analytical techniques to quantify the PFCs in biological matrices.

Animal Models

A variety of animal models have been utilized to study the effects and pharmacokinetics of this compound and other PFC emulsions. The choice of model often depends on the specific research question.[11]

-

Rats: Commonly used for general pharmacokinetic screening, biodistribution studies, and in models of specific pathologies like hemorrhagic shock or traumatic brain injury.[10][12][13][14]

-

Rabbits: Utilized in studies investigating the interaction of this compound with other drugs.[15]

-

Pigs: Used in larger animal models to monitor organ oxygenation and physiological responses, providing data that may be more readily extrapolated to humans.[8]

Administration and Dosing

In both preclinical and clinical settings, this compound is administered intravenously.[7][9][15]

-

Dosage: Doses in animal studies have ranged from 5 to 20 mL/kg.[9] In clinical use, doses can range from 5 to 30 mL/kg depending on the indication. For example, a therapeutic dose of 10 mL/kg is often cited.

Analytical Techniques for Quantification

Quantifying the concentration of perfluorocarbons in biological tissues and fluids requires specialized analytical methods.

-

Gas Chromatography (GC): This is a standard and robust method for measuring PFCs.[16][17][18] The process involves extracting the volatile PFCs from the tissue sample with an organic solvent, followed by separation and quantification using a GC system, often equipped with a thermal conductivity detector (TCD) or flame ionization detector (FID).[16][19]

-

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy: This non-invasive technique allows for the in vivo quantification and tracking of PFCs. Since the fluorine-19 isotope is 100% abundant and has a high gyromagnetic ratio, it provides a strong NMR signal with no background from biological tissues, making it ideal for imaging and spectroscopy of PFC distribution and oxygenation status in intact organs.[8][12]

The following diagram outlines a typical experimental workflow for an in vivo biodistribution study.

Caption: Typical experimental workflow for a this compound biodistribution study.

Conclusion

The pharmacokinetics and biodistribution of this compound are characterized by a two-compartment behavior. The PFC emulsion has a circulating half-life of about 24 hours, after which the inert PFC particles are sequestered by the reticuloendothelial system, primarily in the liver and spleen. These particles are not metabolized and are slowly eliminated from the body via exhalation over a period of weeks to months, depending on the specific PFC component. The surfactant is rapidly cleared by the kidneys. This detailed understanding of this compound's in vivo journey is critical for optimizing dosing regimens, predicting potential tissue accumulation, and ensuring its safety and efficacy in clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Vidaphor)-Introduction to Western Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. binasss.sa.cr [binasss.sa.cr]

- 5. Clinical results of this compound application: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and side effects of perfluorocarbon-based blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative pO2 imaging in vivo with perfluorocarbon F-19 NMR: tracking oxygen from the airway through the blood to organ tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cerebral Microvascular and Systemic Effects Following Intravenous Administration of the Perfluorocarbon Emulsion this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid quantification of inflammation in tissue samples using perfluorocarbon emulsion and fluorine-19 nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Experimental Study of a Perfluorocarbon Emulsion Blood Substitute in the Hemorrhagic Rat Model [jtraumainj.org]

- 15. [Influence of this compound nanoemulsion on blood plasma concentrations of lipophilic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. labsolution.pl [labsolution.pl]

- 17. measurlabs.com [measurlabs.com]

- 18. teledynelabs.com [teledynelabs.com]

- 19. In vivo estimation of perfluorooctylbromide concentration in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Perftoran: A Technical Guide to Stability and Shelf-Life Under Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and shelf-life of Perftoran, a perfluorocarbon (PFC) emulsion, under various laboratory conditions. Understanding the stability profile of this compound is critical for its handling, storage, and application in research and clinical settings to ensure its quality, safety, and efficacy. This document summarizes key quantitative data, outlines experimental protocols for stability testing, and provides visual representations of factors influencing its stability.

Core Stability and Shelf-Life Data

This compound's stability is intrinsically linked to its nature as a nanoemulsion of perfluorocarbons. The primary challenge in maintaining its efficacy is preserving the integrity of the emulsion particles and preventing their degradation. Storage temperature is the most critical factor influencing its shelf-life.

Recommended Storage Conditions and Shelf-Life

Quantitative data from manufacturer specifications and stability studies are summarized below.

| Storage Condition | Temperature Range | Shelf-Life | Key Observations |

| Frozen | -4°C to -18°C | 3 years | This is the recommended long-term storage condition. Particle size generally remains unchanged.[1] |

| Refrigerated (Post-Thaw) | +4°C | Maximum of 2 weeks | After defrosting, the emulsion should be used within this timeframe. A study showed that after one month at +4°C, compatibility with blood serum significantly decreased, indicating changes in surface properties.[2] |

| Freeze-Thaw Cycles | -18°C to Room Temperature | Up to 5 cycles | Repeated freezing and thawing are permissible up to five times. However, unfreezing may impact the integrity of the particle structure.[2] |

Experimental Protocols for Stability Assessment

A robust stability testing program for this compound is essential to ensure its quality. The following are detailed methodologies for key experiments to assess the stability of this compound under laboratory conditions.

Physical Stability Assessment

Objective: To evaluate the physical integrity of the this compound emulsion over time.

Parameters to be tested:

-

Particle size and particle size distribution

-

Zeta potential

-

Visual appearance (e.g., phase separation, aggregation)

-

pH

Methodology:

-

Sample Preparation: Aliquots of this compound from a single batch are stored under different conditions (e.g., -18°C, 4°C, and an accelerated condition like 25°C).

-

Time Points: Samples are withdrawn for analysis at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24, and 36 months for long-term studies; shorter intervals for accelerated studies).

-

Particle Size Analysis:

-

Technique: Dynamic Light Scattering (DLS) is a common technique for measuring the hydrodynamic diameter of the emulsion droplets. Sedimentation Field-Flow Fractionation can also provide high-resolution droplet diameter profiles.[3]

-

Procedure:

-

Allow the this compound sample to equilibrate to the analysis temperature (typically room temperature).

-

Dilute the sample with an appropriate filtered solvent (e.g., deionized water) to a suitable concentration for DLS analysis to avoid multiple scattering effects.

-

Perform the DLS measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and particle size distribution.

-

-

-

Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry.

-

Procedure:

-

Dilute the sample in an appropriate medium (e.g., 10 mM NaCl) to determine the surface charge of the emulsion droplets.

-

Measure the electrophoretic mobility of the particles to calculate the zeta potential.

-

-

-

Visual Inspection:

-

Procedure: Visually inspect the samples against a black and white background for any signs of emulsion instability, such as creaming, sedimentation, phase separation, or color change.

-

-

pH Measurement:

-

Procedure: Measure the pH of the undiluted this compound emulsion using a calibrated pH meter at a controlled temperature.

-

Chemical Stability Assessment

Objective: To determine the chemical integrity of this compound's components and identify any degradation products.

Parameters to be tested:

-

Concentration of perfluorocarbons

-

Presence of degradation products

Methodology:

-

Sample Preparation: Utilize the same aliquots stored for physical stability testing.

-

Quantification of Perfluorocarbons:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Procedure:

-

Develop and validate a GC-MS method for the separation and quantification of the specific perfluorocarbons present in this compound (e.g., perfluorodecalin and perfluoro-N-methylcyclohexylpiperidine).

-

Extract the PFCs from the emulsion using a suitable organic solvent.

-

Inject the extract into the GC-MS system and quantify the PFCs against a calibrated standard curve.

-

-

-

Identification of Degradation Products:

-

Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or GC-MS.

-

Procedure:

-

Develop a chromatographic method capable of separating the parent PFCs from potential degradation products.

-

Analyze the stored samples and compare the chromatograms to that of a fresh sample (time zero).

-

Use the mass spectrometer to identify the chemical structure of any new peaks that appear over time, which may correspond to degradation products. Due to the high stability of the C-F bond, degradation is more likely to occur in the surfactant component.[4]

-

-

Factors Influencing this compound Stability and Potential Degradation Pathways

The stability of a perfluorocarbon emulsion like this compound is a complex interplay of various factors. Understanding these can aid in proper handling and storage.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Stability of perfluorocarbon blood substitutes determined by sedimentation field-flow fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perftoran is a submicron-particle-size perfluorocarbon (PFC) emulsion engineered for intravenous administration, primarily functioning as an oxygen-carrying plasma expander. Developed by the Russian Academy of Sciences, it has been utilized in clinical settings for its ability to enhance oxygen delivery to ischemic tissues. This guide provides a detailed overview of the primary chemical components of the this compound emulsion, its quantitative composition, and the fundamental structure of this complex formulation. The information herein is intended to serve as a technical resource for professionals in research, and drug development.

Core Components of the this compound Emulsion

The this compound emulsion is a sophisticated, multi-component system designed to be a biologically inert and effective oxygen carrier. Its formulation comprises two primary oxygen-dissolving perfluorocarbon compounds, a stabilizing surfactant, and an electrolyte solution to ensure physiological compatibility.

Perfluorocarbon Components

The oxygen-carrying capacity of this compound is attributed to its perfluorocarbon constituents. These are synthetic, chemically inert molecules in which all hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination imparts the ability to dissolve significant volumes of respiratory gases, including oxygen and carbon dioxide.

-

Perfluorodecalin (C₁₀F₁₈): This is the principal oxygen carrier in the emulsion, constituting two-thirds of the perfluorocarbon content.[1] Perfluorodecalin is a derivative of decalin and is known for its high gas-dissolving capacity.[1]

-

Perfluoro-N-(4-methylcyclohexyl)-piperidine (C₁₂F₂₃N): This compound serves as the secondary perfluorocarbon component, making up the remaining one-third of the PFC content.[1]

Surfactant

To create a stable emulsion of the hydrophobic perfluorocarbons in an aqueous medium, a surfactant is essential.

-

Proxanol-268: this compound utilizes Proxanol-268, a non-ionic poloxamer, as the emulsifying agent.[2][3] This surfactant envelops the tiny PFC droplets, preventing them from coalescing and ensuring the stability of the emulsion for intravenous use.

Aqueous Medium and Electrolytes

The continuous phase of the emulsion is an aqueous solution containing a carefully balanced mixture of electrolytes and glucose to maintain isotonicity and physiological compatibility with blood.[3]

Quantitative Composition

The precise formulation of this compound is critical to its function and safety. The following table summarizes the quantitative composition of the emulsion per 100 ml.

| Component | Chemical Formula | Concentration ( g/100 ml) | Role in Emulsion |

| Perfluorocarbons | |||

| Perfluorodecalin | C₁₀F₁₈ | 13.0 g | Primary Oxygen Carrier |

| Perfluoro-N-(4-methylcyclohexyl)-piperidine | C₁₂F₂₃N | 6.5 g | Secondary Oxygen Carrier |

| Surfactant | |||

| Proxanol-268 | (Poloxamer) | 4.0 g | Emulsifying Agent |

| Electrolytes & Other Components | |||

| Sodium Chloride | NaCl | 0.6 g | Isotonicity and Physiological Compatibility |

| Potassium Chloride | KCl | 0.039 g | Isotonicity and Physiological Compatibility |

| Magnesium Chloride | MgCl₂ | 0.019 g | Isotonicity and Physiological Compatibility |

| Sodium Bicarbonate (Baking Soda) | NaHCO₃ | 0.065 g | pH Buffering |

| Monosubstituted Sodium Phosphate | NaH₂PO₄ | 0.02 g | pH Buffering |

| Glucose | C₆H₁₂O₆ | 0.2 g | Isotonicity |

| Water for Injection | H₂O | q.s. to 100 ml | Aqueous Medium |

Structural Representation of the this compound Emulsion

The relationship between the core components of the this compound emulsion can be visualized as a core-shell structure, where the perfluorocarbon droplets are stabilized by the surfactant within the aqueous electrolyte medium.

Experimental Protocols for Characterization

While specific proprietary methodologies for this compound analysis are not publicly detailed, standard analytical techniques would be employed for the quality control and characterization of such a perfluorocarbon emulsion.

Particle Size Analysis

-

Methodology: Dynamic Light Scattering (DLS) or Photon Correlation Spectroscopy (PCS) would be the primary methods to determine the average particle size and size distribution of the emulsion droplets. This is a critical parameter as particle size influences the emulsion's stability and in vivo behavior.

-

Protocol Outline:

-

A sample of the this compound emulsion is diluted with an appropriate medium (e.g., filtered water for injection) to a suitable concentration for analysis to avoid multiple scattering effects.

-

The diluted sample is placed in a cuvette and inserted into the DLS instrument.

-

Laser light is passed through the sample, and the scattered light fluctuations caused by the Brownian motion of the emulsion droplets are measured.

-

The instrument's software analyzes these fluctuations to calculate the particle size distribution and average hydrodynamic diameter.

-

Chemical Composition and Purity

-

Methodology: Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry - MS, or Electron Capture Detector - ECD) is the standard method for the separation, identification, and quantification of volatile and semi-volatile compounds like perfluorocarbons. High-Performance Liquid Chromatography (HPLC) may be used for the analysis of the surfactant and other non-volatile components.

-

GC-MS Protocol Outline for Perfluorocarbons:

-

Sample Preparation: An appropriate extraction method (e.g., liquid-liquid extraction with a suitable organic solvent) is used to isolate the perfluorocarbon components from the aqueous emulsion.

-

Injection: A small volume of the extract is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a chromatographic column. The different perfluorocarbons are separated based on their boiling points and interaction with the column's stationary phase.

-

Detection and Quantification: As the separated components exit the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for each compound, allowing for identification. The abundance of specific ions is used for quantification against a calibration curve prepared with certified reference standards.

-

Emulsion Stability

-

Methodology: Stability studies involve assessing the physical and chemical integrity of the emulsion over time and under various storage conditions (e.g., temperature, light exposure). This includes monitoring for any changes in particle size, phase separation, and degradation of components.

-

Protocol Outline:

-

Multiple batches of the this compound emulsion are stored under controlled conditions as specified (e.g., frozen, refrigerated).

-

At predetermined time points, samples are withdrawn and analyzed for key quality attributes, including:

-

Visual inspection for any signs of phase separation or precipitation.

-

Particle size analysis using DLS.

-

pH measurement of the aqueous phase.

-

Chemical analysis (e.g., GC, HPLC) to quantify the active ingredients and detect any degradation products.

-

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is physical rather than pharmacological. The perfluorocarbon components do not bind with oxygen in the way hemoglobin does; instead, oxygen physically dissolves in the PFCs. This process is governed by Henry's Law, where the amount of dissolved gas is proportional to its partial pressure. When the emulsion circulates through the high oxygen partial pressure environment of the lungs, oxygen dissolves into the PFC droplets. Conversely, in the low oxygen partial pressure environment of the peripheral tissues, oxygen is released from the PFCs and diffuses to the cells.

Currently, there is no established evidence of this compound's components directly and specifically interacting with cellular signaling pathways in a drug-receptor manner. Its therapeutic effects are attributed to its ability to improve oxygenation and microcirculation.

Conclusion

This compound is a complex, meticulously formulated perfluorocarbon emulsion with a well-defined chemical composition. Its primary components, perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine, are responsible for its oxygen-carrying capacity, while Proxanol-268 ensures its stability, and a balanced electrolyte solution provides physiological compatibility. The characterization and quality control of such an emulsion rely on a suite of standard analytical techniques to ensure its safety and efficacy. This guide provides a foundational understanding of the core chemistry of this compound for professionals engaged in the fields of drug development and biomedical research.

References

Methodological & Application

Perftoran Protocol for In Vivo Studies in Rodent Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perftoran is a perfluorocarbon (PFC) emulsion that serves as an artificial oxygen carrier and has been investigated for its potential therapeutic applications in conditions of ischemia, hypoxia, and significant blood loss.[1][2][3] Its small particle size, approximately 1/100th that of an erythrocyte, may allow for perfusion of narrowed microvasculature, thereby delivering oxygen to tissues with compromised blood flow.[4][5] These application notes provide detailed protocols for the use of this compound in common rodent models of hemorrhagic shock, transient cerebral ischemia, and myocardial ischemia-reperfusion.

Mechanism of Action

This compound is a 10% volume emulsion of perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine stabilized by a poloxamer.[1][6] The primary mechanism of action of this compound is its high capacity to dissolve and transport oxygen and other gases, such as carbon dioxide.[6][7] This property allows it to function as a temporary blood substitute, augmenting oxygen delivery to tissues, particularly in ischemic or hypoxic states.[4][6] Additionally, studies have suggested that this compound possesses anti-inflammatory properties, which may contribute to its protective effects in ischemia-reperfusion injury.[6]

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models

| Rodent Model | Species | This compound Dosage | Administration Route | Reference |

| Hemorrhagic Shock | Rat | 1x shed blood volume | Intravenous | [1] |

| Ischemia-Reperfusion Injury | Rat | 8, 12, 16 ml/kg body weight | Intraperitoneal | [8] |

| Global Transient Brain Ischemia | Rat | Not specified | Intravenous | [9] |

Table 2: Summary of Physiological Outcomes in a Rat Hemorrhagic Shock Model

| Parameter | Control Group (No Resuscitation) | This compound Group (1x shed blood volume) | Reference |

| PaO2 | Lower | 10-30 mmHg higher than control | [1] |

| PaCO2 | No significant change | No significant change | [1] |

| pH | No significant change | No significant change | [1] |

| Lactate | No significant change | No significant change | [1] |

Experimental Protocols

Hemorrhagic Shock Model in Rats

This protocol describes the induction of hemorrhagic shock and subsequent resuscitation with this compound.

Materials:

-

This compound emulsion

-

Male Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Catheters for arterial and venous access

-

Syringes and infusion pump

-

Blood pressure transducer and monitoring system

-

Blood gas analyzer

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia. Surgically place catheters in the femoral artery for blood pressure monitoring and blood withdrawal, and in the femoral vein for fluid administration.

-

Induction of Hemorrhagic Shock: Induce hemorrhage by withdrawing 30% of the total estimated blood volume from the arterial catheter over a period of 15 minutes. Total blood volume can be estimated as 6-7% of the body weight.

-

Resuscitation: Following the induction of shock, initiate resuscitation by intravenously infusing this compound at a volume equal to the shed blood volume over 30 minutes using an infusion pump.

-

Monitoring: Continuously monitor mean arterial pressure (MAP), heart rate, and respiratory rate throughout the experiment. Collect arterial blood samples at baseline, after shock induction, and after resuscitation for blood gas analysis (PaO2, PaCO2, pH, lactate).

-

Endpoint: At the end of the monitoring period, euthanize the animal according to approved institutional protocols.

Transient Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion - MCAO)

This protocol details the induction of transient focal cerebral ischemia and the administration of this compound.

Materials:

-

This compound emulsion

-

Male Sprague-Dawley rats (280-320g)

-

Anesthesia (e.g., isoflurane)

-

Operating microscope

-

Micro-surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

Laser Doppler flowmeter for cerebral blood flow monitoring

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

-

Surgical Procedure:

-

Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A successful occlusion is typically indicated by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.

-

-

Ischemia and this compound Administration: Maintain the occlusion for a defined period (e.g., 60 minutes). Administer this compound intravenously at the onset of reperfusion.

-

Reperfusion: After the ischemic period, gently withdraw the filament to allow for reperfusion.

-

Neurological Assessment: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: Following neurological assessment, euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Myocardial Ischemia-Reperfusion Injury Model in Rats

This protocol describes the induction of myocardial ischemia and reperfusion and the use of this compound.

Materials:

-

This compound emulsion

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., sodium pentobarbital)

-

Ventilator

-

Electrocardiogram (ECG) monitoring system

-

Surgical instruments for thoracotomy

-

6-0 silk suture

Procedure:

-

Animal Preparation: Anesthetize the rat, intubate, and connect to a ventilator. Monitor ECG throughout the procedure.

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of myocardial blanching and ECG changes (e.g., ST-segment elevation).

-

-

Ischemia and this compound Administration: Maintain the LAD occlusion for a specified duration (e.g., 30 minutes). Administer this compound intraperitoneally at different doses (8, 12, or 16 ml/kg) prior to the induction of ischemia.[8]

-

Reperfusion: After the ischemic period, release the ligature to allow for reperfusion of the myocardium.

-

Infarct Size Assessment: After a reperfusion period (e.g., 24 hours), euthanize the animal and excise the heart. Slice the ventricles and incubate in TTC solution to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.

-

Cardiac Function Assessment: In separate cohorts, cardiac function can be assessed at various time points post-reperfusion using echocardiography.

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by this compound in vivo are not fully elucidated, its observed anti-inflammatory effects suggest a potential interaction with key inflammatory signaling cascades. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. The production of these cytokines is largely regulated by the NF-κB signaling pathway. Therefore, it is hypothesized that this compound may exert its protective effects in part by downregulating the NF-κB pathway.

Putative Anti-inflammatory Signaling Pathway of this compound

Caption: Putative mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vivo Rodent Studies

Caption: General experimental workflow for in vivo studies of this compound in rodent models.

References

- 1. Experimental Study of a Perfluorocarbon Emulsion Blood Substitute in the Hemorrhagic Rat Model [jtraumainj.org]

- 2. Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Vidaphor)-Introduction to Western Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cerebral Microvascular and Systemic Effects Following Intravenous Administration of the Perfluorocarbon Emulsion this compound [mdpi.com]

- 5. Cerebral Microvascular and Systemic Effects Following Intravenous Administration of the Perfluorocarbon Emulsion this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. binasss.sa.cr [binasss.sa.cr]

- 8. researchgate.net [researchgate.net]

- 9. [Effect of this compound on cerebral blood flow in the reperfusion period after global transient brain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using Perftoran for Organ Preservation in Transplantation Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Perftoran, a perfluorocarbon-based oxygen carrier, in organ preservation for transplantation research. The included protocols and data are intended to serve as a guide for developing and implementing experimental strategies aimed at improving organ viability and post-transplant outcomes.

Introduction

Organ transplantation is a life-saving intervention for end-stage organ failure. However, the viability of donor organs is critically challenged by the period of ischemia they endure between procurement and transplantation. Ischemia-reperfusion injury (IRI) is a major cause of graft dysfunction and failure, initiated by the cessation of blood flow and oxygen supply, and exacerbated upon the restoration of circulation. This compound, a perfluorocarbon (PFC) emulsion, has emerged as a promising agent in organ preservation due to its high capacity for dissolving and transporting oxygen. By ensuring a continuous oxygen supply to the organ during preservation, this compound has the potential to mitigate the detrimental effects of IRI, thereby improving graft quality and transplant success rates.

This compound has been investigated in various organ preservation models, including kidney, liver, heart, and pancreas transplantation.[1][2][3][4] Its application ranges from static cold storage enhancement, such as the two-layer method (TLM), to inclusion in perfusion solutions for hypothermic and normothermic machine perfusion.[5][6][7]

Mechanisms of Action

The primary mechanism by which this compound exerts its protective effects is through the efficient delivery of oxygen to the ischemic organ tissue. Unlike hemoglobin-based oxygen carriers, the oxygen-carrying capacity of PFCs is linearly proportional to the partial pressure of oxygen and is less dependent on temperature. This property makes this compound particularly effective for oxygen delivery during hypothermic preservation.[2]

By maintaining aerobic metabolism during preservation, this compound helps to:

-

Reduce Ischemia-Reperfusion Injury: A continuous oxygen supply minimizes the anaerobic metabolic state that leads to the accumulation of harmful byproducts and the generation of reactive oxygen species (ROS) upon reperfusion.

-

Preserve Cellular Energy Stores: By enabling oxidative phosphorylation, this compound helps maintain intracellular ATP levels, which are crucial for cellular integrity and function.

-

Mitigate Inflammation and Apoptosis: The reduction of oxidative stress and the maintenance of cellular health can lead to a downregulation of inflammatory signaling pathways, such as the NF-κB pathway, and a decrease in programmed cell death (apoptosis).[8][9][10]

Signaling Pathways in Ischemia-Reperfusion Injury and this compound's Protective Role

Ischemia-reperfusion injury is a complex process involving multiple signaling cascades. A simplified overview of these pathways and the potential points of intervention for this compound are illustrated below.

Caption: Ischemia-Reperfusion Injury and this compound Intervention.

Experimental Protocols

The following are generalized protocols for the use of this compound in organ preservation research. These should be optimized for specific organ types and experimental conditions.

Two-Layer Method (TLM) for Static Cold Storage

The TLM involves layering an oxygenated PFC, such as this compound, beneath a standard organ preservation solution, like University of Wisconsin (UW) solution.[2][5]

Materials:

-

This compound emulsion

-

University of Wisconsin (UW) solution

-

Sterile organ preservation container

-

Oxygen source (e.g., 95% O2 / 5% CO2 gas cylinder)

-

Sterile tubing and gas dispersion stone

Procedure:

-

Prepare the Preservation Container: Add a layer of this compound to the bottom of a sterile organ preservation container. The volume should be sufficient to create a distinct layer.

-

Oxygenate the this compound: Gently bubble oxygen through the this compound layer using a sterile gas dispersion stone for at least 30 minutes prior to organ placement.

-

Add Preservation Solution: Carefully layer cold (4°C) UW solution on top of the oxygenated this compound. The two liquids will remain as distinct layers.

-

Organ Placement: After procurement and flushing with a preservation solution, gently place the organ at the interface of the this compound and UW solution layers.

-

Continuous Oxygenation (Optional): For prolonged preservation, continuous low-flow oxygenation of the this compound layer can be maintained.

-

Storage: Seal the container and store at 4°C.

References